molecular formula C8H8N4O B14368782 2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole CAS No. 90040-44-1

2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole

Cat. No.: B14368782
CAS No.: 90040-44-1
M. Wt: 176.18 g/mol
InChI Key: LZEBQABZRBBTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole is a heterocyclic compound that contains a tetrazole ring Tetrazoles are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole can be achieved through various methods. One common approach involves the reaction of phenylhydrazine with methyl isocyanate, followed by cyclization to form the tetrazole ring. Another method includes the use of triethyl orthoformate and sodium azide, which react with the appropriate precursors to form the tetrazole ring .

Industrial Production Methods

Industrial production of tetrazole derivatives often involves the use of high-pressure reactors and specialized catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro compounds, while reduction reactions can produce amines.

Scientific Research Applications

2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole involves its interaction with various molecular targets. The tetrazole ring can act as a ligand, binding to metal ions and other molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being investigated .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-tetrazole: Similar structure but lacks the methyl and oxo groups.

    5-Phenyl-1H-tetrazole: Similar structure but lacks the methyl group.

    2-Methyl-5-phenyl-1H-tetrazole: Similar structure but lacks the oxo group.

Uniqueness

2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole is unique due to the presence of both the methyl and oxo groups, which can influence its reactivity and interactions with other molecules. These functional groups can enhance its stability and make it a valuable intermediate in various chemical syntheses.

Properties

CAS No.

90040-44-1

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

2-methyl-1-oxido-5-phenyltetrazol-1-ium

InChI

InChI=1S/C8H8N4O/c1-11-10-9-8(12(11)13)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

LZEBQABZRBBTNS-UHFFFAOYSA-N

Canonical SMILES

CN1N=NC(=[N+]1[O-])C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.